N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide
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Overview
Description
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is a chemical compound with the molecular formula C6H9F2NO2 and a molecular weight of 165.14 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a cyclopropyl ring, which is further connected to a hydroxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide typically involves the difluoromethylation of cyclopropyl precursors. One common method includes the use of difluoromethylating agents such as ClCF2H (chlorodifluoromethane) in the presence of a base to introduce the difluoromethyl group onto the cyclopropyl ring . The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylating reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyacetamide moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide exerts its effects involves interactions with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry . The hydroxyacetamide moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(Trifluoromethyl)cyclopropyl]-2-hydroxyacetamide
- N-[1-(Chloromethyl)cyclopropyl]-2-hydroxyacetamide
- N-[1-(Bromomethyl)cyclopropyl]-2-hydroxyacetamide
Uniqueness
N-[1-(Difluoromethyl)cyclopropyl]-2-hydroxyacetamide is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to form strong hydrogen bonds, making it a valuable scaffold in drug design .
Properties
IUPAC Name |
N-[1-(difluoromethyl)cyclopropyl]-2-hydroxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-5(8)6(1-2-6)9-4(11)3-10/h5,10H,1-3H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBHSEBPINOQPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(F)F)NC(=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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